N'-(5-chloro-2-hydroxyphenyl)carbamimidothioic acid
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Overview
Description
N’-(5-chloro-2-hydroxyphenyl)carbamimidothioic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a chloro-substituted phenyl ring and a carbamimidothioic acid group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-hydroxyphenyl)carbamimidothioic acid typically involves the reaction of 5-chloro-2-hydroxyaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine group to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-(5-chloro-2-hydroxyphenyl)carbamimidothioic acid can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-hydroxyphenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-(5-chloro-2-hydroxyphenyl)carbamimidothioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-hydroxyphenyl)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)acetamide: Shares a similar phenyl ring structure but differs in the functional group attached to the phenyl ring.
2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide: Another compound with a similar phenyl ring structure and chloro substitution.
Uniqueness
N’-(5-chloro-2-hydroxyphenyl)carbamimidothioic acid is unique due to its carbamimidothioic acid group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(5-chloro-2-hydroxyphenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2OS/c8-4-1-2-6(11)5(3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHLYWNKLYGHQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C(N)S)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N=C(N)S)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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